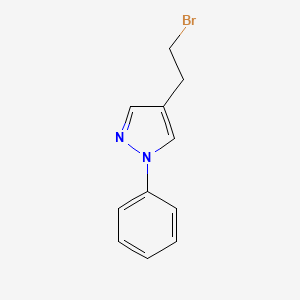

4-(2-Bromoethyl)-1-phenyl-1h-pyrazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11BrN2 |

|---|---|

Molecular Weight |

251.12 g/mol |

IUPAC Name |

4-(2-bromoethyl)-1-phenylpyrazole |

InChI |

InChI=1S/C11H11BrN2/c12-7-6-10-8-13-14(9-10)11-4-2-1-3-5-11/h1-5,8-9H,6-7H2 |

InChI Key |

VEKXBRIWVFLVEV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)CCBr |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Analysis of 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in This process involves breaking key bonds and performing functional group interconversions (FGI).

For this compound, several logical disconnection points can be identified. The two primary strategies involve either disconnecting the pyrazole (B372694) ring itself or disconnecting the side chain at the C4 position.

Strategy A: Pyrazole Ring Disconnection (Knorr Synthesis Approach) : This is the most common approach for pyrazole synthesis. beilstein-journals.org The disconnection involves breaking the two C-N bonds of the heterocyclic ring. This leads to two synthons: a phenylhydrazine (B124118) equivalent and a five-carbon fragment containing a 1,3-difunctional relationship and the bromoethyl side chain.

Strategy B: C4-Side Chain Disconnection : This approach retains the pre-formed 1-phenyl-1H-pyrazole core and focuses on introducing the 2-bromoethyl group at the C4 position. This can be further broken down:

Functional Group Interconversion (FGI) : The most logical final step is the conversion of a hydroxyl group to a bromide. This disconnects the C-Br bond, leading to the precursor 4-(2-hydroxyethyl)-1-phenyl-1H-pyrazole.

C4-Cα Disconnection : Disconnecting the bond between the pyrazole ring and the ethyl side chain leads to a 1-phenyl-1H-pyrazole synthon with an electrophilic or nucleophilic character at C4, and a corresponding two-carbon fragment. For example, this could involve a 4-formyl-1-phenyl-1H-pyrazole precursor.

Based on the identified disconnection points, specific precursors and starting materials can be proposed. The choice of starting materials is often dictated by their commercial availability, cost, and the efficiency of the subsequent reactions.

| Disconnection Strategy | Key Precursor(s) | Corresponding Starting Material(s) |

| A: Pyrazole Ring Disconnection | Phenylhydrazine3-(2-Bromoethyl)-1,3-dicarbonyl synthon | PhenylhydrazineA suitable 1,3-dicarbonyl compound like 5-bromo-3-acetylpentan-2-one (hypothetical, likely unstable/unavailable) or a protected equivalent. |

| B1: Functional Group Interconversion (FGI) | 4-(2-Hydroxyethyl)-1-phenyl-1H-pyrazole | 4-(2-Hydroxyethyl)-1-phenyl-1H-pyrazole, which would be synthesized from precursors below. Brominating agents like PBr₃ or CBr₄/PPh₃. |

| B2: C4-Side Chain Elaboration | 1-Phenyl-1H-pyrazole-4-carbaldehydeor(1-Phenyl-1H-pyrazol-4-yl)acetic acid | 1-Phenyl-1H-pyrazole-4-carbaldehyde for Wittig-type reactions, followed by reduction.or(1-Phenyl-1H-pyrazol-4-yl)acetic acid for reduction to the alcohol. |

The FGI approach (Strategy B1) is often the most practical, as the synthesis of 4-(2-hydroxyethyl)-1-phenyl-1H-pyrazole from simpler pyrazole precursors is more straightforward than constructing the pyrazole ring with the reactive bromoethyl side chain already in place.

Direct Synthesis Routes to this compound

Direct synthesis routes typically refer to the construction of the core heterocyclic ring from acyclic precursors. The Knorr pyrazole synthesis and its variations are the most prominent methods. mdpi.com

The most established method for synthesizing the pyrazole core is the cyclocondensation reaction between a hydrazine (B178648) derivative and a compound with a 1,3-difunctional relationship. nih.govnih.gov This reaction is versatile, allowing for the preparation of a wide array of substituted pyrazoles. beilstein-journals.orgmdpi.com The reaction proceeds via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. mdpi.com

A variety of 1,3-difunctional compounds can serve as the three-carbon backbone for the pyrazole ring in reactions with hydrazines. mdpi.comnih.gov The nature of this precursor dictates the substitution pattern of the final product. Electrophilic substitution on the resulting pyrazole ring occurs preferentially at the C4 position. mdpi.com

| 1,3-Difunctional System | General Structure | Resulting Pyrazole Substitution |

| 1,3-Diketones | R¹-CO-CH₂-CO-R³ | 1,3,5-trisubstituted pyrazoles |

| β-Ketoesters | R¹-CO-CH₂-COOR | Can lead to pyrazolones or pyrazoles depending on conditions |

| α,β-Unsaturated Ketones (Chalcones) | R¹-CO-CH=CH-R³ | Initially form pyrazolines, which are then oxidized to pyrazoles mdpi.com |

| α,β-Alkynic Ketones | R¹-CO-C≡C-R³ | Directly yield pyrazoles, often as a mixture of regioisomers mdpi.com |

To synthesize the target molecule via this route, one would ideally start with a 1,3-dicarbonyl compound already bearing the C4-substituent, such as 3-(2-bromoethyl)pentane-2,4-dione. However, the reactivity of the bromoethyl group might interfere with the cyclization conditions. Therefore, a more common strategy involves using a simpler diketone to form a 4-unsubstituted or 4-formyl/acetyl pyrazole, which is then functionalized in subsequent steps.

Phenylhydrazine is a critical reagent that provides the two adjacent nitrogen atoms required for the pyrazole heterocycle. researchgate.net It functions as a bidentate nucleophile in the cyclocondensation reaction. mdpi.comnih.gov

The structure of phenylhydrazine, with two distinct nitrogen atoms (-NH₂ and -NHPh), introduces the potential for regioselectivity issues when reacting with unsymmetrical 1,3-dicarbonyl compounds. mdpi.com The initial nucleophilic attack can, in principle, be initiated by either nitrogen atom.

N1 (NHPh group) : This nitrogen is part of an aniline-like system, and its lone pair is delocalized into the phenyl ring, making it less nucleophilic. It is also more sterically hindered.

N2 (NH₂ group) : The terminal nitrogen is more basic and more nucleophilic, as its lone pair is localized. mdpi.com It is also less sterically hindered.

Consequently, the reaction of phenylhydrazine with an unsymmetrical 1,3-dicarbonyl compound typically proceeds with the more nucleophilic terminal -NH₂ group attacking the more reactive carbonyl carbon first. mdpi.com This preferential reactivity is a key factor in controlling the orientation of the phenyl group on the final pyrazole ring, often leading to the formation of a major regioisomer. nih.govmdpi.com For instance, the reaction of phenylhydrazine with ethyl acetoacetate (B1235776) under various conditions is a classic method for producing 3-methyl-1-phenyl-5-pyrazolone. mdpi.com Similarly, reactions with other diketones or their equivalents are fundamental to forming the 1-phenyl-1H-pyrazole core structure. nih.gov

Electrophilic Bromination at the C-4 Position of Pyrazole

A foundational strategy for synthesizing precursors to the target compound is electrophilic bromination. The C-4 position of the 1-phenyl-1H-pyrazole ring is nucleophilic and thus amenable to electrophilic aromatic substitution. researchgate.net

Regioselective Bromination Techniques

Achieving regioselectivity at the C-4 position is critical. The inherent electronic properties of the pyrazole ring, influenced by the two nitrogen atoms and the N-1 phenyl substituent, direct electrophiles preferentially to this site. researchgate.net Various brominating agents are employed to achieve this specific substitution.

A common and efficient method involves the use of N-bromosaccharin in the presence of a silica (B1680970) gel-supported sulfuric acid catalyst under solvent-free conditions. researchgate.net This approach offers high yields for 4-bromopyrazole derivatives. Other reagents like N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in solvents such as acetic acid or chloroform (B151607) can also be utilized, with the reaction conditions optimized to ensure C-4 selectivity.

| Brominating Agent | Catalyst/Solvent | Conditions | Outcome | Reference |

| N-bromosaccharin | H₂SO₄/SiO₂ | Solvent-free | High yield of 4-bromopyrazole | researchgate.net |

| Bromine (Br₂) | Acetic Acid | Room Temperature | High yield of 4-bromo derivative | |

| N-Bromosuccinimide (NBS) | Chloroform | Reflux | Good yield of 4-bromo derivative |

Optimization of Reaction Conditions for Bromoethyl Installation

Direct installation of a 2-bromoethyl group via an electrophilic pathway is not a standard one-step procedure. Instead, a multi-step sequence is typically required, beginning with the functionalization of the C-4 position. One established route is the Vilsmeier-Haack reaction, which introduces a formyl group (an aldehyde) at the C-4 position of the pyrazole ring. nih.gov For instance, treating 1-phenyl-1H-pyrazole with a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) yields 1-phenyl-1H-pyrazole-4-carbaldehyde. nih.govnih.gov

Functionalization of Pre-formed Pyrazole Scaffolds

An alternative to building the substitution pattern on the pyrazole ring is to start with a pyrazole that already possesses a suitable functional group at the C-4 position, which can then be chemically converted to the 2-bromoethyl side chain.

Alkylation Reactions with Bromoethylating Agents

This strategy involves the N-alkylation of a pyrazole ring with a bromoethylating agent. For example, reacting a pyrazole like ethyl 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate with 1,2-dibromoethane (B42909) in the presence of a base such as potassium carbonate (K₂CO₃) leads to the introduction of a 2-bromoethyl group onto one of the ring's nitrogen atoms. nih.gov While this demonstrates the utility of bromoethylating agents, for the synthesis of the title compound, the functionalization must occur at the C-4 position. This could be achieved by first metallating the C-4 position of a protected 1-phenyl-1H-pyrazole using a strong base like n-butyllithium, followed by quenching the resulting organolithium species with an electrophile like 1,2-dibromoethane.

Dehydrohalogenation-Rehalogenation Approaches

This method begins with a precursor such as a 4-(2-hydroxyethyl)-1-phenyl-1H-pyrazole. The initial step is the conversion of the terminal hydroxyl group into a good leaving group, typically through tosylation or mesylation. Subsequent treatment with a halide source would yield the bromoethyl group, but a more direct approach is often preferred.

A more common strategy involves the conversion of the alcohol to a bromide using standard brominating agents like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂). An alternative is the Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) and carbon tetrabromide (CBr₄) to achieve the same transformation under milder conditions.

Another viable precursor is a 4-vinyl-1-phenyl-1H-pyrazole. This intermediate can undergo hydrobromination. To ensure the formation of the terminal bromide (2-bromoethyl) and avoid the Markovnikov product (1-bromoethyl), the reaction is performed under anti-Markovnikov conditions, typically by using hydrogen bromide (HBr) in the presence of radical initiators like peroxides.

Multicomponent Reactions (MCRs) for Pyrazole Formation

Multicomponent reactions provide an efficient pathway for the one-pot synthesis of complex, substituted pyrazoles from simple starting materials. beilstein-journals.orgnih.govacs.org While a direct MCR to form this compound is not commonly reported, it is possible to design an MCR that yields a pyrazole with a C-4 substituent that can be easily converted into the desired bromoethyl group. nih.govrsc.org

For instance, a three-component reaction between phenylhydrazine, a 1,3-dicarbonyl compound, and a third reactant could be designed. The key would be to use a 1,3-dicarbonyl compound that already contains a protected two-carbon chain at the position that will become the C-4 of the pyrazole. For example, using a β-ketoester bearing a protected 2-hydroxyethyl or a vinyl group at the α-position. Following the cyclization to form the pyrazole ring, the protecting group can be removed, and the resulting functional group (e.g., hydroxyl or vinyl) can be converted to the bromide as described in section 2.2.3.2.

Application of Domino Reactions in the Synthesis of Related Structures

Domino reactions, also known as cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. In the context of pyrazole synthesis, domino reactions offer a streamlined route to complex fused heterocyclic systems. For instance, a facile copper(II)-catalyzed one-pot domino reaction has been developed using pyrazole-based β-aminonitriles and β-amino-carbaldehydes as building blocks to generate multiple N-containing heterocycles with yields up to 90%. rsc.orgresearchgate.net

Another notable approach involves a three-component domino reaction of arylglyoxal monohydrate, 5-amino pyrazole, and indoles in an acetic acid medium. acs.org This method results in the formation of two new pyridine (B92270) rings through an indole (B1671886) ring opening and double cyclization, creating four new bonds in a single pot. acs.org While not directly yielding the target molecule, these domino strategies are powerful for creating complex pyrazole-fused architectures and demonstrate the potential for designing a sequence that could incorporate a bromoethyl precursor at the 4-position. For example, a hypothetical domino reaction could be envisioned starting with a 1,3-dicarbonyl compound bearing a latent bromoethyl group, phenylhydrazine, and a third component to facilitate the cascade cyclization.

One-Pot Synthetic Protocols

One-pot syntheses are highly valued for their operational simplicity, reduced waste, and time-saving advantages. biointerfaceresearch.com The synthesis of functionalized pyrazoles frequently employs multicomponent reactions (MCRs) that fall under this category. A prominent example is the four-component reaction involving hydrazine hydrate, ethyl acetoacetate, an aromatic aldehyde, and malononitrile (B47326) to produce dihydropyrano[2,3-c]pyrazoles. ut.ac.ir Such MCRs demonstrate the feasibility of assembling the core pyrazole structure while concurrently introducing substituents. mdpi.comrsc.org

A particularly relevant one-pot synthesis involves the transformation of N-protected α-enamino lactams with monosubstituted hydrazines. nih.gov This "ring switching" transformation, followed by deprotection, has been used to create a library of 1-substituted 4-(2-aminoethyl)-1H-pyrazol-5-ols. nih.gov This precursor is structurally very close to the target compound. A subsequent Sandmeyer-type reaction or a diazotization followed by substitution with bromide could potentially convert the amino group to the desired bromo functionality, representing a plausible one-pot or sequential route to this compound.

Catalytic Approaches in the Synthesis of this compound

Catalysis is central to the efficient and selective synthesis of pyrazole derivatives. Transition-metal catalysis allows for the direct functionalization of the pyrazole core, while phase transfer catalysis provides a method for introducing substituents under heterogeneous conditions.

Transition-Metal-Catalyzed Reactions

Transition-metal catalysis, particularly with palladium and copper, has revolutionized the functionalization of heterocyclic C-H bonds. rsc.orgelsevierpure.com Direct C-H arylation at the C4 or C5 position of the pyrazole ring is a powerful tool for creating carbon-carbon bonds without the need for pre-functionalized substrates. researchgate.net

Palladium-catalyzed reactions are particularly effective for the C-H arylation of pyrazoles. nih.gov However, controlling the regioselectivity between the C4 and C5 positions can be challenging, often resulting in product mixtures. To achieve selective C4 arylation, a common strategy is to introduce a temporary blocking group, such as a chloro group, at the C5 position. This allows for the palladium-catalyzed arylation of the C4 position, after which the blocking group can be removed. acs.org A hypothetical route to the target compound could involve the palladium-catalyzed coupling of 1-phenyl-1H-pyrazole with a vinylating agent, followed by hydrobromination.

Copper-catalyzed reactions are also widely used, often for domino sequences and cycloadditions. rsc.orgresearchgate.net For example, copper(II) has been shown to catalyze the dimerization of 5-aminopyrazoles to form pyrazole-fused pyridazines and pyrazines through direct C-H/N-H, C-H/C-H, and N-H/N-H coupling. nih.gov While this specific reaction builds a different scaffold, it underscores the ability of copper catalysts to activate pyrazole C-H bonds for further functionalization.

Phase Transfer Catalysis (PTC) in Bromoethyl Introduction

Phase Transfer Catalysis (PTC) is an effective technique for reactions involving reagents located in immiscible phases, such as a solid or aqueous base and an organic substrate. princeton.edu In heterocyclic chemistry, PTC is commonly used for the N-alkylation of rings like pyrazole, pyrrole, and imidazole. researchgate.net The process typically involves a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide, TBAB) that transports an anion (e.g., hydroxide (B78521) or the pyrazolide anion) from the aqueous or solid phase into the organic phase where it can react with an alkylating agent. tandfonline.com

While most literature focuses on N-alkylation, the principles of PTC can be applied to C-alkylation at the C4 position of a pyrazolone (B3327878) tautomer or a sufficiently acidic pyrazole. For the introduction of the bromoethyl group, 1,2-dibromoethane would be a suitable electrophile. The reaction would proceed by deprotonation of the pyrazole precursor with a strong base (e.g., solid KOH), followed by transport of the resulting pyrazolide anion into the organic phase by the PTC catalyst. This anion would then react with 1,2-dibromoethane. To favor mono-alkylation and prevent subsequent cyclization, careful control of stoichiometry and reaction conditions would be necessary. This method offers an advantage by using inexpensive bases and avoiding anhydrous solvents. phasetransfer.com

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice of synthetic method is often guided by factors such as yield, regioselectivity, cost, and environmental impact. A comparative analysis of different approaches highlights the trade-offs inherent in each strategy.

Yield Optimization Studies

Optimizing reaction yields is a critical aspect of synthetic chemistry. For pyrazole synthesis, this involves fine-tuning parameters such as the choice of catalyst, solvent, base, temperature, and reaction time. nih.gov

In transition-metal-catalyzed C-H functionalization, the catalyst system itself is a major focus of optimization. For example, in the silver-catalyzed synthesis of trifluoromethylated pyrazoles, increasing the reaction temperature from ambient to 60 °C improved the yield, demonstrating the importance of thermal conditions. mdpi.com Similarly, in copper-catalyzed N-arylation reactions, the choice of ligand (e.g., neocuproine (B1678164) vs. 2,2'-bipyridine) and base (e.g., K₂CO₃ vs. NaH) can dramatically affect the yield, with one study achieving a near-quantitative yield (>99%) under optimized conditions. mdpi.com

One-pot and multicomponent reactions also benefit significantly from optimization. Conventional synthesis methods for pyrazolines often result in yields below 70%, whereas modern approaches using microwave irradiation or novel catalysts can significantly improve this outcome. nih.govnih.gov The table below illustrates how different catalytic conditions can impact the yield in a model multicomponent pyrazole synthesis.

| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Nano-ZnO | Ethanol (B145695) | Reflux | 2 | 92 | mdpi.com |

| AgOTf (1 mol%) | DCE | RT | 1 | 99 | mdpi.com |

| Iodine (50 mol%) | MeCN | Reflux | 48 | Up to 96 | nih.gov |

| None (Conventional) | Ethanol | Reflux | 8 | <70 | nih.gov |

| HAp/ZnCl2 | Solvent-free | 60-70 | 0.5-0.7 | 80-90 | biointerfaceresearch.com |

This data demonstrates that modern catalytic and one-pot methods generally provide higher yields in shorter reaction times compared to traditional approaches. The selection of an optimal method would depend on the specific substrate and the desired scale of the reaction.

Regioselectivity and Stereoselectivity Control

The synthesis of unsymmetrically substituted pyrazoles, such as this compound, necessitates precise control over the orientation of substituents on the heterocyclic ring, a concept known as regioselectivity. The stereoselectivity of the reaction is also a critical consideration in syntheses that may produce stereoisomers.

Regioselectivity Control

The predominant method for constructing the pyrazole core is the condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a monosubstituted hydrazine. mdpi.com In the case of this compound, this typically involves the reaction of phenylhydrazine with a four-carbon carbonyl compound bearing a precursor to the 2-bromoethyl group. When the carbonyl compound is unsymmetrical, the reaction can potentially yield two different regioisomers. conicet.gov.aracs.org

The regiochemical outcome is primarily governed by the difference in reactivity between the two carbonyl groups and the two nitrogen atoms of the substituted hydrazine. In phenylhydrazine, the terminal nitrogen (NH₂) is more nucleophilic than the nitrogen atom attached to the phenyl ring. acs.org The initial step of the condensation involves the attack of this more nucleophilic nitrogen on the more electrophilic (less sterically hindered) carbonyl carbon of the dicarbonyl precursor.

Several strategies are employed to achieve high regioselectivity:

Influence of Precursor Structure: The choice of the 1,3-dicarbonyl equivalent is crucial. Using precursors with distinct electronic and steric properties at the two carbonyl positions can direct the cyclization. For instance, α,β-alkynic ketones reacting with hydrazines have been shown to yield 1,3,5-trisubstituted pyrazoles with excellent regioselectivity. mdpi.comresearchgate.net A hypothetical precursor for the target compound could be a derivative of 4-oxobutanal containing the bromoethyl moiety, where the aldehyde carbonyl is significantly more reactive than the ketone carbonyl, thus directing the initial attack of phenylhydrazine.

Solvent Effects: The reaction solvent can have a profound impact on regioselectivity. Studies have demonstrated that using fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), as solvents can dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol. conicet.gov.aracs.org This effect is attributed to the unique solvent properties of fluorinated alcohols, including their high hydrogen-bond-donating ability, which can differentially activate the carbonyl groups of the precursor.

Catalysis: Both acid and base catalysis can influence the rate and selectivity of the condensation and cyclization steps. For example, silica gel-supported sulfuric acid has been used as a heterogeneous catalyst for the one-pot regioselective synthesis of 4-bromopyrazole derivatives under solvent-free conditions. jmcs.org.mx Similarly, metal catalysts, such as silver salts, have been employed to achieve highly regioselective formation of 3-CF₃-pyrazoles from trifluoromethylated ynones and hydrazines. mdpi.com

[3+2] Cycloaddition Reactions: An alternative strategy involves the [3+2] cycloaddition of a nitrile imine (generated in situ from a hydrazonoyl halide) with an appropriate alkene or alkyne. organic-chemistry.org This method can offer high regioselectivity, which is often predictable based on the electronic properties (HOMO-LUMO interactions) of the dipole and dipolarophile. rsc.orgmdpi.com For the synthesis of the target compound, this would involve a nitrile imine derived from phenylhydrazine and a dipolarophile containing the 2-bromoethyl group.

The following table summarizes key factors influencing the regioselective synthesis of substituted pyrazoles.

| Factor | Influence on Regioselectivity | Research Finding |

| Precursor Reactivity | The more nucleophilic nitrogen of the hydrazine (e.g., the NH₂ of phenylhydrazine) preferentially attacks the more electrophilic or less sterically hindered carbonyl group of the 1,3-dicarbonyl precursor. acs.org | The reaction of unsymmetrical 1,3-diketones with substituted hydrazines can lead to mixtures of regioisomers if the carbonyl reactivities are similar. conicet.gov.ar |

| Solvent Choice | Fluorinated alcohols (TFE, HFIP) significantly enhance regioselectivity in favor of one isomer compared to standard solvents like ethanol. conicet.gov.aracs.org | In the synthesis of 5-arylpyrazoles, changing the solvent from ethanol to HFIP improved the regioisomeric ratio from approximately 1:1 to as high as 99:1. conicet.gov.ar |

| Catalysis | Acid, base, or metal catalysts can control the reaction pathway by selectively activating certain functional groups, thereby directing the regiochemical outcome. mdpi.comjmcs.org.mx | Silver-catalyzed reactions of trifluoromethylated ynones with hydrazines lead to the highly regioselective formation of 3-CF₃-pyrazoles. mdpi.com |

| Reaction Type | 1,3-dipolar cycloaddition reactions provide a powerful method for controlling regioselectivity based on the frontier molecular orbital interactions of the reactants. organic-chemistry.orgrsc.org | The reaction between vinylsulfonium salts and in situ generated nitrile imines provides pyrazole derivatives with high regioselectivity. organic-chemistry.org |

Stereoselectivity Control

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The target molecule, this compound, is an achiral compound and does not possess any stereocenters. Furthermore, the aromatic pyrazole ring does not allow for geometric isomerism (cis/trans isomerism) involving its substituents.

Consequently, stereoselectivity is not a controlling factor in the synthesis of the final this compound structure itself. While synthetic intermediates used to build the pyrazole ring could potentially have stereocenters, the final aromatization step to form the pyrazole typically eliminates them. Therefore, the primary challenge in the synthesis of this specific compound lies in achieving the correct regiochemical placement of the phenyl and bromoethyl substituents, rather than controlling its stereochemistry.

Chemical Reactivity, Mechanistic Studies, and Transformations

Reactivity of the Bromoethyl Moiety

The carbon-bromine (C-Br) bond in the ethyl side chain is the principal driver of the compound's transformations. This bond is polarized, with the carbon atom being electrophilic and the bromine atom being a good leaving group, predisposing the moiety to a variety of reactions.

The primary carbon atom attached to the bromine is an ideal substrate for bimolecular nucleophilic substitution (SN2) reactions. In an SN2 mechanism, a nucleophile attacks the electrophilic carbon atom from the side opposite to the bromine leaving group, proceeding through a single pentacoordinate transition state. This pathway is favored due to the minimal steric hindrance at the primary carbon center. A wide range of nucleophiles, such as hydroxides, alkoxides, cyanides, and amines, can displace the bromide ion to yield a variety of functionalized pyrazole (B372694) derivatives.

Conversely, the unimolecular nucleophilic substitution (SN1) mechanism is highly unlikely for this compound. The SN1 pathway involves the formation of a carbocation intermediate after the leaving group departs. A primary carbocation is inherently unstable, making this a high-energy, disfavored pathway. Therefore, reactions with nucleophiles will almost exclusively proceed via the SN2 mechanism.

In the presence of a strong, sterically hindered base, 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole can undergo elimination reactions to form an alkene. The most probable pathway is the bimolecular elimination (E2) mechanism. This concerted reaction involves the base abstracting a proton from the carbon adjacent to the one bearing the bromine (the β-carbon), with the simultaneous formation of a double bond and departure of the bromide ion.

The unimolecular elimination (E1) mechanism, which proceeds through a carbocation intermediate, is not favored for the same reason that the SN1 mechanism is disfavored: the instability of the primary carbocation.

The E2 elimination of hydrogen bromide (HBr) from this compound directly yields 4-Vinyl-1-phenyl-1H-pyrazole. This dehydrohalogenation is a key transformation, converting the saturated ethyl side chain into a reactive vinyl group. nih.govresearchgate.net The reaction is typically carried out using strong bases like potassium tert-butoxide or sodium ethoxide. The formation of the vinyl group opens up a new realm of reactivity, particularly in cycloaddition reactions. While other methods exist for synthesizing 4-vinylpyrazoles, such as the decarboxylation of β-(1-phenyl-4-pyrazolyl)acrylic acid, dehydrohalogenation is a direct route from the bromoethyl precursor. nih.gov

The vinyl group of 4-Vinyl-1-phenyl-1H-pyrazole is activated by conjugation with the pyrazole ring, making it a participant in various cycloaddition reactions. nih.gov Vinylpyrazoles can act as dienes in Diels-Alder [4+2] cycloadditions, although harsh reaction conditions are often required due to the potential loss of aromaticity in the pyrazole ring during the transition state. nih.gov

They react with a range of dienophiles. For example, 1-phenyl-5-vinylpyrazole, a constitutional isomer of the title compound's derivative, undergoes Diels-Alder reactions with dimethylacetylenedicarboxylate (DMAD), N-phenylmaleimide (NPMI), and tetracyanoethylene (B109619) (TCNE). rsc.org It is expected that 4-Vinyl-1-phenyl-1H-pyrazole would exhibit similar reactivity. Furthermore, vinylpyrazoles can undergo [2+2] cycloaddition with reagents like tetracyanoethylene in aprotic solvents. nih.gov The reaction with dichlorocarbene, generated from chloroform (B151607), can lead to the formation of dichlorocyclopropyl derivatives. nih.gov

| Reactant Type | Example Reagent | Reaction Type | Expected Product |

|---|---|---|---|

| Alkynes | Dimethylacetylenedicarboxylate (DMAD) | [4+2] Diels-Alder | Substituted Dihydroindazole |

| Alkenes | N-Phenylmaleimide (NPMI) | [4+2] Diels-Alder | Substituted Tetrahydroindazole |

| Alkenes | Tetracyanoethylene (TCNE) | [4+2] Diels-Alder or [2+2] Cycloaddition | Substituted Tetrahydroindazole or Cyclobutane derivative |

| Azo Compounds | Diethyl Azodicarboxylate (DEAZD) | [4+2] Diels-Alder | Pyrazolo-pyridazine derivative |

| Carbenes | Dichlorocarbene (:CCl2) | Carbene Addition | 4-(2,2-Dichlorocyclopropyl)-1-phenyl-1H-pyrazole |

The C-Br bond can undergo homolytic cleavage when exposed to radical initiators such as heat (thermolysis), UV light (photolysis), or chemical initiators like AIBN (azobisisobutyronitrile). ump.edu.mydocbrown.infolibretexts.org This cleavage generates a bromine radical and a 2-(1-phenyl-1H-pyrazol-4-yl)ethyl radical.

A common radical reaction is dehalogenation, which can be achieved using reagents like tributyltin hydride (Bu₃SnH). libretexts.org The mechanism proceeds via a radical chain reaction:

Initiation: A radical initiator generates a tributyltin radical (Bu₃Sn•).

Propagation: The tributyltin radical abstracts the bromine atom from this compound to form tributyltin bromide and the primary alkyl radical. This carbon-centered radical then abstracts a hydrogen atom from another molecule of Bu₃SnH, yielding the reduced product (4-ethyl-1-phenyl-1H-pyrazole) and regenerating the tributyltin radical, which continues the chain. libretexts.org

Termination: The reaction is terminated when two radicals combine. docbrown.info

This reactivity is characteristic of alkyl halides and provides a pathway to reduce the bromoethyl group to an ethyl group. ucr.edu

Elimination Reactions (E1, E2) Leading to Vinylpyrazoles

Reactivity of the Pyrazole Heterocycle

The pyrazole ring is a five-membered aromatic heterocycle. nih.gov Its reactivity is influenced by the two adjacent nitrogen atoms. The N2 nitrogen has a lone pair of electrons not involved in the aromatic system, rendering it basic and susceptible to electrophilic attack (e.g., protonation, alkylation). ijraset.comorientjchem.org

Electrophilic substitution on the carbon atoms of the pyrazole ring typically occurs at the C4 position. rrbdavc.org This is because the intermediates formed by attack at C4 are more stable than those formed by attack at C3 or C5, which would place a positive charge adjacent to the electron-deficient pyridinic nitrogen (N2). ijraset.comrrbdavc.org Various electrophilic substitution reactions, including nitration, sulfonation, and Vilsmeier-Haack formylation, have been shown to proceed at the C4 position of N-substituted pyrazoles like 1-phenyl-1H-pyrazole. scribd.comresearchgate.netnih.gov

In the case of this compound, the C4 position is already substituted. The bromoethyl group, being an alkyl group, does not significantly alter the electronic properties of the ring itself. Therefore, further electrophilic substitution on the pyrazole ring would be difficult. The C3 and C5 positions remain deactivated towards electrophilic attack due to their proximity to the ring nitrogen atoms. Consequently, the pyrazole ring in this specific molecule is relatively unreactive towards electrophilic substitution compared to the highly reactive bromoethyl side chain. The dominant chemistry of the compound is therefore centered on the transformations of the C-Br bond.

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving pyrazoles is crucial for controlling product outcomes and designing new synthetic routes. These investigations often involve kinetic studies, the identification of intermediates, and theoretical analysis of transition states.

Kinetic studies provide quantitative data on reaction rates, which helps to elucidate the nature of the reacting species and the rate-determining step. The nitration of 1-phenylpyrazoles serves as a well-documented example. Kinetic analyses have shown that these compounds can undergo a mechanistic changeover depending on the acidity of the medium. rsc.orgrsc.org

At low acidity, the reaction rate is dependent on the concentration of the neutral pyrazole derivative, indicating that the free base is the species being nitrated. As the acidity increases, the pyrazole becomes protonated, and the reaction rate slows due to the deactivation of the ring. However, at very high acidities, the rate can increase again, which is consistent with the nitration of the less reactive, but more abundant, conjugate acid. rsc.org Such kinetic profiles are crucial for confirming the dual reactivity of the 1-phenylpyrazole (B75819) system, where substitution can be directed to either the pyrazole or phenyl ring by controlling the reaction conditions. cdnsciencepub.com

The mechanism of electrophilic aromatic substitution universally proceeds through a high-energy carbocation intermediate known as an arenium ion, or sigma (σ)-complex. wikipedia.org In the case of EAS on this compound, the attack of an electrophile (E⁺) on either the pyrazole or phenyl ring disrupts the aromatic π-system, forming a resonance-stabilized arenium ion.

Attack at C5 of Pyrazole: The positive charge in the resulting σ-complex is delocalized across the pyrazole ring, primarily involving the N1 and C3 atoms.

Attack at C4' of Phenyl Ring: The positive charge is delocalized over the phenyl ring, with resonance structures placing the charge at the two ortho positions and the para position relative to the point of attack.

These intermediates are typically transient and not directly observable under normal reaction conditions. However, their existence is supported by a vast body of evidence from kinetic isotope effect studies and, in some cases, direct spectroscopic observation in superacid media. wikipedia.org While the direct involvement of arenium ions has been debated in favor of concerted pathways in specific nonpolar contexts, the arenium ion model remains the cornerstone for explaining reactivity and regioselectivity in most EAS reactions. nih.govresearchgate.net

Transition state analysis, often performed using computational quantum chemistry methods, provides insight into the highest-energy point along the reaction coordinate, which governs the reaction rate. nih.gov According to the Hammond postulate, for an endergonic step like the formation of the arenium ion in EAS, the transition state will closely resemble the structure and energy of the intermediate itself.

Therefore, factors that stabilize the arenium ion intermediate will also lower the energy of the transition state leading to it, thereby increasing the reaction rate. This principle explains the directing effects of substituents. For example, in the nitration of the protonated form of this compound, theoretical calculations would show that the transition state for attack at the para position of the phenyl ring is lower in energy than for attack at the meta position. This is because the corresponding arenium ion intermediate is better stabilized by resonance.

Computational methods, such as Density Functional Theory (DFT), are frequently used to model the geometries and energies of transition states for reactions involving heterocyclic compounds like pyrazoles. researchgate.net These calculations can help rationalize observed regioselectivity and predict the reactivity of new derivatives.

Interdisciplinary Research Applications Excluding Clinical/safety/dosage/adverse Effects

Contribution to Medicinal Chemistry Research (as a synthetic intermediate/scaffold)

The pyrazole (B372694) nucleus is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds and approved drugs. mdpi.combohrium.comijraset.comnih.gov Its five-membered heterocyclic ring with two adjacent nitrogen atoms provides a stable and versatile scaffold that can be readily functionalized to interact with various biological targets. ijraset.comresearchgate.net Intermediates like 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole are instrumental in this field. The reactive bromoethyl side chain provides a key site for chemical modification, allowing chemists to introduce diverse functional groups and build larger, more complex molecular architectures. This versatility is crucial for developing new chemical entities for biological investigation.

Development of Pyrazole-Containing Scaffolds for Biological Research

The pyrazole scaffold is a cornerstone in the development of compounds intended for biological research. Its structural features allow for systematic modification at multiple positions, enabling the fine-tuning of physicochemical properties and biological interactions. researchgate.net The use of pre-functionalized pyrazoles, such as this compound, facilitates the construction of diverse molecular frameworks for exploring biological systems.

Compound libraries are essential tools in modern drug discovery and chemical biology, allowing for the high-throughput screening of thousands of compounds to identify new "hit" molecules with desired biological activity. The pyrazole core is an attractive scaffold for combinatorial chemistry and the creation of such libraries. researchgate.netresearchgate.net

The synthesis of a library of pyrazole derivatives often begins with a core intermediate that can be elaborated through various chemical reactions. For instance, the bromoethyl group of this compound can undergo nucleophilic substitution reactions with a wide range of amines, thiols, or alcohols. This allows for the rapid generation of a large set of structurally related compounds from a single starting material. These libraries can then be screened against various biological targets, such as cancer cell lines or specific enzymes, to identify compounds with interesting activity profiles. researchgate.netnih.govnih.gov For example, libraries of novel diphenyl pyrazole–chalcone (B49325) derivatives have been synthesized and evaluated for their cytotoxic activities against multiple cancer cell lines. nih.gov

Table 1: Examples of Pyrazole-Based Compound Libraries and Their Research Applications

| Library Type | Synthetic Approach | Research Application |

| Diphenyl pyrazole-chalcone derivatives | Claisen-Schmidt condensation | Screening for cytotoxic activity against 14 cancer cell lines. nih.gov |

| Bidentate pyrazolic compounds | Condensation of (pyrazol-1-yl)methanol derivatives with amines | Screening for antiproliferative activity against breast and colorectal cancer cell lines. researchgate.net |

| Pyrazole-fused curcumin (B1669340) analogues | Claisen-Schmidt condensation between pyrazole-4-carbaldehydes and ketones | Evaluation of anticancer activity. nih.gov |

| Pyrazole-pyrazoline hybrids | Cyclization of chalcone intermediates | Screening for anti-inflammatory and analgesic properties. nih.gov |

This table is for illustrative purposes and shows the types of libraries that can be developed from pyrazole scaffolds.

Once a "hit" or "lead" compound is identified from a screening campaign, the process of lead optimization begins. This involves systematically modifying the structure of the lead compound to improve its potency, selectivity, and other properties required for a useful research tool or potential therapeutic agent. subharti.orgresearchgate.net The versatility of intermediates like this compound is highly valuable in this phase.

The bromoethyl group acts as a handle for introducing a variety of substituents. Researchers can systematically alter the length, polarity, and steric bulk of the side chain to probe the structure-activity relationship (SAR). For example, replacing the bromine with different functional groups can significantly alter how the molecule interacts with its biological target. subharti.org This iterative process of synthesis and biological evaluation allows medicinal chemists to refine the molecular structure to achieve the desired characteristics for a high-quality chemical probe or optimized lead compound. nih.gov

Precursors for Inhibitors of Specific Enzymes (e.g., DNA gyrase, α-glucosidase, xanthine (B1682287) oxidase)

The pyrazole scaffold is a common feature in many potent and selective enzyme inhibitors. The ability to synthesize a variety of pyrazole derivatives from common precursors is key to exploring their potential as inhibitors for different enzymatic targets. nih.govnih.govresearchgate.net this compound represents a foundational structure that can be chemically elaborated to produce inhibitors of various enzymes.

DNA Gyrase: This bacterial enzyme is a well-established target for antibacterial agents. mdpi.com Numerous pyrazole derivatives have been synthesized and shown to be potent inhibitors of DNA gyrase. nih.govnih.govresearchgate.net The synthesis of these complex molecules often involves building upon a core pyrazole structure, adding functionalities that are crucial for binding to the enzyme's active site. mdpi.com

α-Glucosidase: Inhibitors of this enzyme are valuable research tools for studying carbohydrate metabolism. Pyrazole-based compounds have emerged as a promising class of α-glucosidase inhibitors. nih.govnih.gov Synthetic routes to these inhibitors often involve multi-step processes where a central pyrazole ring is functionalized with various side chains to enhance inhibitory activity. acs.orgresearchgate.netresearchgate.net

Xanthine Oxidase: This enzyme plays a role in purine (B94841) metabolism, and its inhibitors are studied in the context of conditions like hyperuricemia. The pyrazole framework has been successfully incorporated into the design of novel xanthine oxidase inhibitors. researchgate.netelsevierpure.comnih.gov Research has shown that specific substitutions on the pyrazole ring can lead to highly potent inhibition of the enzyme. nih.govacs.org

Table 2: Pyrazole Derivatives as Precursors for Enzyme Inhibitors

| Target Enzyme | Example Pyrazole Scaffold | Key Synthetic Transformations |

| DNA Gyrase | N'-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide | Amide coupling to a pyrazole carboxylic acid precursor. nih.gov |

| α-Glucosidase | Acyl pyrazole sulfonamides | Coupling of pyrazole nucleus with sulfonamide moieties. nih.gov |

| Xanthine Oxidase | 1-acetyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole | Cyclocondensation followed by N-acetylation. nih.gov |

This table illustrates how different pyrazole scaffolds serve as the basis for developing specific enzyme inhibitors.

The development of potent and selective research tools is critical for dissecting complex biological pathways. Starting from a basic scaffold like this compound, chemists can perform targeted structural modifications to create superior chemical probes. The bromoethyl group is particularly amenable to reactions such as Suzuki coupling, Sonogashira coupling (after conversion to an alkyne), or nucleophilic substitutions, which can introduce a wide range of aryl, heteroaryl, or other functional groups. These modifications can enhance binding affinity to a target protein, improve selectivity over related proteins, and optimize physicochemical properties for use in cell-based assays.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies utilize computational methods to model molecular behavior at the electronic level. These investigations are fundamental to understanding the intrinsic properties of a compound.

Geometry Optimization and Conformational Analysis (e.g., DFT methods)

Geometry optimization is a computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For analogous pyrazole (B372694) compounds, DFT methods are frequently used to determine bond lengths, bond angles, and dihedral angles. Conformational analysis would explore different spatial arrangements (conformers) of the flexible bromoethyl side chain to identify the most energetically favorable structures. Without specific studies, the precise optimized geometry and conformational preferences of 4-(2-Bromoethyl)-1-phenyl-1h-pyrazole remain undetermined.

Electronic Structure Analysis (e.g., HOMO-LUMO orbitals)

The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's stability and reactivity. For many pyrazole derivatives, the HOMO is often located on the pyrazole and phenyl rings, while the LUMO distribution varies. This analysis helps predict how the molecule might interact with other chemical species. For this compound, the specific energies and spatial distributions of these frontier orbitals have not been reported.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. Typically, regions of negative potential (often colored red or yellow) indicate electron-rich areas, while regions of positive potential (colored blue) signify electron-poor areas. For a molecule like this compound, an MEP map would likely show negative potential around the nitrogen atoms of the pyrazole ring and a positive potential around the hydrogen atoms. However, a specific MEP map for this compound is not available in the literature.

Spectroscopic Property Predictions

Theoretical calculations are also employed to predict spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shift Predictions (e.g., ¹H, ¹³C)

Theoretical methods can predict the nuclear magnetic resonance (NMR) chemical shifts for ¹H and ¹³C atoms. These predictions are based on calculating the magnetic shielding around each nucleus in the optimized molecular structure. Comparing calculated shifts with experimental data helps in the structural elucidation of a compound. For various pyrazole derivatives, DFT-based calculations have shown good agreement with experimental NMR spectra. mdpi.comresearchgate.net Predicted values for the protons and carbons of the pyrazole ring, phenyl group, and the bromoethyl chain of this compound are not documented.

IR Vibrational Frequencies Analysis

Computational methods can calculate the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an infrared (IR) spectrum. This analysis helps in assigning specific vibrational modes (stretching, bending, etc.) to the observed spectral peaks. Theoretical IR spectra for related pyrazole compounds have been used to understand the vibrational characteristics of the pyrazole core and its substituents. nih.gov A theoretical vibrational analysis for this compound has not been reported.

UV-Vis Absorption and Emission Spectra Predictions

The prediction of ultraviolet-visible (UV-Vis) absorption and emission spectra is a key application of computational quantum chemistry. For organic molecules such as pyrazole derivatives, Time-Dependent Density Functional Theory (TD-DFT) is the most common and reliable method used for this purpose. mdpi.combiointerfaceresearch.com This approach can calculate the electronic transition energies and intensities, which correspond to the peaks in a UV-Vis spectrum.

The process involves first optimizing the ground-state molecular geometry of the compound using DFT. Subsequently, TD-DFT calculations are performed on the optimized structure to obtain the vertical excitation energies (absorption wavelengths), oscillator strengths (absorption intensities), and the nature of the electronic transitions (e.g., π → π*). rsc.org While specific predicted data for this compound is not available in the reviewed literature, studies on similar pyrazole-containing molecules demonstrate that TD-DFT calculations can accurately reproduce experimental spectra, making it a valuable tool for identifying chromophores and understanding the electronic structure. nih.gov

Table 1: Representative Theoretical UV-Vis Prediction Data for a Pyrazole Derivative (Illustrative) Note: This table is illustrative of typical data obtained from TD-DFT calculations for pyrazole derivatives and does not represent actual calculated values for this compound, as such data is not found in the cited literature.

| Calculated Wavelength (λmax, nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 310 | 0.45 | HOMO -> LUMO | π → π |

| 265 | 0.12 | HOMO-1 -> LUMO | π → π |

| 220 | 0.30 | HOMO -> LUMO+1 | π → π* |

Reaction Mechanism Modeling

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, providing insights that are often inaccessible through experimental means alone. rsc.org For reactions involving pyrazole synthesis or functionalization, DFT calculations are employed to map out the potential energy surface, identify intermediates, and characterize transition states.

A transition state (TS) represents the highest energy point along a reaction coordinate. Locating and characterizing the TS is crucial for understanding the kinetics of a reaction. Using DFT methods, researchers can model key reactions, such as the cyclization step in pyrazole synthesis or the substitution at the bromoethyl group. sid.ir The geometry of the TS is optimized, and a frequency calculation is performed to confirm its identity; a true TS has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sid.ir This analysis reveals the precise atomic arrangements during the bond-breaking and bond-forming processes.

Once reactants, products, intermediates, and transition states are located, their energies are calculated to construct a reaction energy profile. This profile plots the relative energy of the system as it progresses from reactants to products, with the energy difference between the reactants and the transition state defining the activation energy (Ea). This value is critical for predicting the reaction rate. Such calculations can compare different possible pathways for a reaction, allowing chemists to predict which mechanism is more favorable. For instance, in the synthesis of substituted pyrazoles, DFT calculations can determine the regioselectivity by comparing the activation energies of pathways leading to different isomers. nih.gov

Table 2: Illustrative Energy Profile Data for a Hypothetical Reaction Pathway Note: This table illustrates the type of data generated from DFT calculations for reaction mechanisms. The values are hypothetical and not based on specific published research for this compound.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Starting Materials | 0.0 |

| TS1 | First Transition State | +25.5 |

| Intermediate | Reaction Intermediate | -5.2 |

| TS2 | Second Transition State | +15.8 |

| Products | Final Products | -20.1 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry, MD simulations are frequently applied to investigate how potential drug molecules, often derivatives of a lead compound like this compound, interact with biological targets such as proteins. plos.org

Derivatives of this compound could be designed as research tools to probe the active sites of enzymes or receptors. MD simulations are essential for understanding the stability of the ligand-protein complex and the specific interactions that govern binding. nih.gov The process typically starts with molecular docking to predict the most likely binding pose of the ligand in the protein's active site. This docked complex is then subjected to an MD simulation, typically for hundreds of nanoseconds, in a simulated physiological environment. plos.orgnih.gov

Table 3: Representative Data from MD Simulation of a Pyrazole Derivative in a Protein Active Site Note: This table is a representative example based on published data for other pyrazole derivatives and does not reflect specific findings for derivatives of this compound. nih.gov

| Parameter | Description | Value |

|---|---|---|

| Binding Free Energy (MM/PBSA) | Predicted affinity of the ligand for the protein | -233.4 kJ/mol |

| Van der Waals Energy | Contribution from van der Waals forces | -154.7 kJ/mol |

| Electrostatic Energy | Contribution from electrostatic interactions | -28.0 kJ/mol |

| Key Interacting Residues | Amino acids forming stable H-bonds or hydrophobic contacts | Val559, Ala561, Lys598, Glu605 |

| Ligand RMSD | Root Mean Square Deviation, indicates ligand stability in the binding pocket | 1.5 Å |

Future Research Directions and Unexplored Avenues

Development of Green Chemistry Approaches for Synthesis

The development of environmentally benign synthetic methods for 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole is a key area for future research. Traditional synthetic routes often rely on volatile organic solvents and stoichiometric reagents, which contribute to environmental waste. Green chemistry offers principles to mitigate these issues. researchgate.net

Solvent-Free Reactions

Solvent-free reaction conditions represent a significant advancement in green chemistry, minimizing waste and often reducing reaction times and energy consumption. tandfonline.comtandfonline.com Research could focus on adapting known pyrazole (B372694) syntheses, such as the condensation of 1,3-dicarbonyl compounds with phenylhydrazine (B124118) precursors, to solvent-free conditions, potentially utilizing microwave irradiation to accelerate the reaction. researchgate.netmdpi.com A one-pot, three-component reaction under solvent-free conditions could be developed, combining a suitable phenylhydrazine, a four-carbon building block containing the ethyl group, and a brominating agent. tandfonline.com The use of solid-supported catalysts or reagents in the absence of a solvent could also be explored to simplify product isolation and catalyst recycling.

Water-Mediated Syntheses

Water is an ideal green solvent due to its non-toxicity, availability, and safety. Future studies could investigate the synthesis of this compound in aqueous media. "On water" reactions, where the reactants are suspended in water, have been shown to accelerate certain cycloaddition reactions for pyrazole synthesis. rsc.org Another promising avenue is the use of water microdroplets, which can create unique reaction environments at the gas-liquid interface, potentially catalyzing the necessary transformations without external catalysts and at ambient temperatures. acs.orgacs.org Research could focus on the cyclization of appropriate precursors in water, possibly with the aid of a phase-transfer catalyst or a surfactant to overcome solubility issues. rsc.org

Catalyst-Free Transformations

Eliminating the need for, particularly metal-based, catalysts is another cornerstone of green synthesis. nih.gov Catalyst-free cycloaddition reactions, such as the 1,3-dipolar cycloaddition of diazo compounds to alkynes, can proceed simply by heating under solvent-free conditions to afford pyrazoles in high yields. rsc.orgresearchgate.net Future work could explore the feasibility of generating a suitable precursor for this compound that can undergo a catalyst-free cyclization. Temperature-controlled divergent synthesis, where the reaction outcome is dictated by temperature rather than a catalyst, could also be an innovative strategy to investigate. nih.gov

| Green Synthesis Approach | Potential Method for this compound | Key Advantages |

| Solvent-Free Reactions | Microwave-assisted condensation of precursors. | Reduced waste, shorter reaction times, energy efficiency. tandfonline.comresearchgate.net |

| Water-Mediated Syntheses | "On water" cyclization or synthesis in microdroplets. | Use of a non-toxic, safe solvent; potential for rate acceleration. rsc.orgacs.org |

| Catalyst-Free Transformations | Thermal 1,3-dipolar cycloaddition of tailored precursors. | Avoids catalyst toxicity, cost, and contamination of the product. rsc.orgresearchgate.net |

Exploration of Novel Reactivity Patterns

Beyond its synthesis, the reactivity of this compound remains a fertile ground for investigation. The presence of both a reactive bromoethyl group and an aromatic pyrazole core allows for diverse chemical transformations.

Unconventional Functionalizations of the Bromoethyl Group

The bromoethyl side chain is a versatile handle for introducing a wide array of functional groups. While standard nucleophilic substitutions are expected, future research should target more unconventional transformations. This could include its use in transition-metal-catalyzed cross-coupling reactions, where the bromoethyl group acts as an electrophilic partner. For instance, Sonogashira, Suzuki, or Buchwald-Hartwig couplings could be explored to form new carbon-carbon or carbon-heteroatom bonds at the terminus of the ethyl chain, a less common application for such alkyl halides. Another area of interest is the radical-mediated functionalization of the C-Br bond, allowing for the introduction of complex moieties under mild conditions.

Novel Cycloaddition or Rearrangement Reactions

The pyrazole ring itself can participate in various cycloaddition and rearrangement reactions to generate novel and complex heterocyclic systems. acs.orgnih.gov Future research could investigate whether the 4-(2-bromoethyl) substituent influences the regioselectivity or stereoselectivity of these reactions. For example, [3+2] cycloaddition reactions with nitrile imines or sydnones could be explored to construct polysubstituted pyrazoles. nih.govacs.org Furthermore, photochemical or thermal rearrangements of the pyrazole core could lead to interesting structural isomers or ring-expanded systems. nih.gov Tandem reactions, where an initial functionalization of the bromoethyl group triggers a subsequent cycloaddition or rearrangement of the pyrazole ring, could provide access to unique molecular scaffolds in a single synthetic operation. acs.org

| Reactivity Exploration | Proposed Reaction Type | Potential Outcome |

| Bromoethyl Group Functionalization | Cross-coupling reactions (e.g., Suzuki, Sonogashira). | Formation of novel C-C or C-heteroatom bonds at the side chain. |

| Pyrazole Core Reactivity | [3+2] Cycloaddition with nitrile imines. | Synthesis of highly functionalized, polysubstituted pyrazoles. nih.gov |

| Pyrazole Core Reactivity | Thermal [1s, 5s] sigmatropic shift. | Ring contraction to form spirocyclic pyrazoles. nih.gov |

Integration with Flow Chemistry and Automated Synthesis

The synthesis of pyrazole derivatives, traditionally performed under batch conditions, is increasingly being adapted to continuous flow processes. mit.eduresearchgate.netgalchimia.commdpi.commit.edu Flow chemistry offers significant advantages over batch synthesis, including enhanced reaction control, improved safety, higher yields, and greater scalability. researchgate.netgalchimia.com For a compound like this compound, whose synthesis might involve hazardous reagents or intermediates, flow chemistry provides a safer and more efficient alternative.

Automated synthesis platforms, coupled with flow reactors, can enable the rapid optimization of reaction conditions and the generation of libraries of derivatives based on the this compound scaffold. researchgate.net This high-throughput approach is particularly valuable in drug discovery and materials science for screening large numbers of compounds for desired properties. The integration of real-time reaction monitoring through techniques like online NMR or IR spectroscopy can further refine these automated processes.

Table 1: Comparison of Batch vs. Flow Synthesis for Pyrazole Derivatives

| Parameter | Batch Synthesis | Flow Chemistry |

| Reaction Control | Limited control over temperature and mixing gradients. | Precise control over temperature, pressure, and mixing. researchgate.net |

| Safety | Handling of large quantities of hazardous materials poses risks. | Smaller reaction volumes minimize safety concerns. mit.edu |

| Scalability | Scaling up can be challenging and require re-optimization. | Seamless scalability by extending reaction time or using larger reactors. galchimia.com |

| Reproducibility | Can be subject to variations between batches. | High reproducibility due to consistent reaction conditions. galchimia.com |

| Efficiency | May involve lengthy reaction times and purification steps. | Often results in faster reactions and higher purity products. mit.edu |

Advanced Characterization Methodologies for Mechanistic Elucidation

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new synthetic routes. While standard analytical techniques like NMR and mass spectrometry provide essential structural information, more advanced methodologies can offer deeper mechanistic insights.

In-situ spectroscopic techniques, such as ReactIR and Raman spectroscopy, can be employed to monitor the formation and consumption of intermediates in real-time. doi.org This data is invaluable for identifying transient species and understanding the kinetics of a reaction. Computational chemistry, specifically Density Functional Theory (DFT) calculations, can be used to model reaction pathways, predict transition state energies, and rationalize observed regioselectivity and stereoselectivity. doi.org The combination of these experimental and theoretical approaches provides a powerful toolkit for the detailed elucidation of reaction mechanisms.

For instance, in nucleophilic substitution reactions involving the bromoethyl group, advanced characterization could help to distinguish between SN1 and SN2 pathways under different conditions. Similarly, for metal-catalyzed cross-coupling reactions at the pyrazole ring, these techniques could shed light on the intricacies of the catalytic cycle.

Expanding the Scope of Applications in Emerging Research Areas

The unique structural and electronic properties of the pyrazole nucleus suggest that derivatives of this compound could find applications in several cutting-edge areas of research.

Optoelectronic Properties (for derivatives)

Pyrazole derivatives have garnered significant attention for their potential use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). mdpi.comresearchgate.netresearchgate.netrsc.org The photophysical properties of these compounds, such as their absorption and emission wavelengths, fluorescence quantum yields, and charge carrier mobilities, can be fine-tuned by modifying the substituents on the pyrazole ring.

The 1-phenyl group in this compound already introduces a degree of π-conjugation. Further extension of this conjugation, through reactions at the bromoethyl group or by functionalization of the phenyl ring, could lead to materials with interesting optoelectronic properties. For example, coupling with fluorescent moieties could yield novel dyes and sensors. The electron-donating or -accepting nature of the pyrazole ring can be modulated to design materials for specific electronic applications. rsc.org

Table 2: Potential Optoelectronic Applications of Pyrazole Derivatives

| Application | Desired Properties | Potential Modification of this compound |

| Organic Light-Emitting Diodes (OLEDs) | High fluorescence quantum yield, suitable HOMO/LUMO energy levels. mdpi.comresearchgate.net | Introduction of extended π-conjugated systems and electron-donating/withdrawing groups. |

| Organic Photovoltaics (OPVs) | Broad absorption spectrum, good charge carrier mobility. mdpi.com | Creation of donor-acceptor architectures. |

| Fluorescent Sensors | Sensitivity to specific analytes (e.g., metal ions, pH). | Incorporation of specific binding sites and fluorophores. |

Advanced Catalyst Design Utilizing Pyrazole Scaffolds

Pyrazole derivatives are excellent ligands for a variety of metal catalysts due to the presence of two nitrogen atoms that can coordinate to a metal center. nih.govmdpi.comnih.gov The steric and electronic properties of these ligands can be readily modified, allowing for the fine-tuning of the catalyst's activity and selectivity.

The this compound scaffold can be utilized to synthesize novel bidentate or tridentate ligands. The bromoethyl group provides a handle for introducing another coordinating group, such as a phosphine, an amine, or another heterocyclic ring. These tailored ligands can then be complexed with various transition metals to create catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. mdpi.com The development of chiral pyrazole-based ligands could also open up avenues for asymmetric catalysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(2-Bromoethyl)-1-phenyl-1H-pyrazole, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves bromoethylation of a pre-functionalized pyrazole core. For example, nucleophilic substitution reactions using 1-(2-hydroxyethyl)-1-phenylpyrazole with hydrobromic acid (HBr) under reflux conditions (e.g., 80–100°C in dichloromethane or THF) can yield the target compound. Catalyst choice (e.g., PPh₃ or KI) and stoichiometric control of HBr are critical to minimize side products like elimination byproducts. Reaction monitoring via TLC or GC-MS ensures intermediate purity. Yield optimization (>70%) requires anhydrous conditions and inert atmospheres (Ar/N₂) to prevent hydrolysis .

Q. How can spectroscopic techniques (NMR, IR, MS) be effectively utilized to characterize the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The bromoethyl group (-CH₂CH₂Br) shows distinct splitting patterns (e.g., triplet for -CH₂Br at δ ~3.5–3.8 ppm and multiplet for adjacent -CH₂-). Aromatic protons of the phenyl group appear as a multiplet at δ ~7.2–7.6 ppm.

- IR : C-Br stretching vibrations at ~550–650 cm⁻¹ confirm bromoethyl functionality.

- HRMS : Molecular ion peaks at m/z ~265 (M+H⁺) and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) validate the molecular formula.

Cross-referencing with synthetic intermediates (e.g., precursors without bromoethyl groups) helps resolve ambiguities .

Q. What are the recommended protocols for crystallographic analysis of this compound to resolve structural ambiguities?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is ideal. Crystals are grown via slow evaporation in solvents like ethanol or ethyl acetate. Data collection at 100–150 K minimizes thermal motion artifacts. Use SHELXL (for refinement) and ORTEP-3 (for visualization) to analyze bond lengths/angles and validate the bromoethyl group's geometry. Discrepancies in torsional angles (e.g., pyrazole ring vs. bromoethyl orientation) require iterative refinement and electron density mapping. Hydrogen bonding or π-π interactions can be modeled using PLATON .

Advanced Research Questions

Q. How does the bromoethyl substituent influence the electronic properties and reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromoethyl group acts as a latent electrophile, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with arylboronic acids replaces the bromine atom, forming biaryl derivatives. Reactivity studies show that steric hindrance from the ethyl chain slows coupling rates compared to aryl bromides. Kinetic assays (e.g., GC-MS monitoring) reveal pseudo-first-order dependence on catalyst loading. Computational DFT modeling (e.g., Gaussian09) can map charge distribution, showing reduced electron density at the Br atom due to inductive effects .

Q. What strategies resolve contradictions in thermal stability data for this compound under varying storage conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) under N₂ (5°C/min) identifies decomposition onset at ~120°C. Discrepancies in literature data often arise from impurities (e.g., residual solvents). Accelerated stability studies (40°C/75% RH for 6 months) with HPLC purity checks (>98%) confirm degradation pathways (e.g., Br elimination forming ethylene derivatives). Storage at 0–6°C in amber vials under argon minimizes decomposition .

Q. How can mechanistic studies differentiate between SN1 and SN2 pathways in the bromoethylation of pyrazole precursors?

- Methodological Answer : Kinetic isotope effects (KIE) and stereochemical inversion/retention experiments are key. For SN2, secondary deuterium KIE (C-D vs. C-H) values >1.0 indicate a bimolecular transition state. Chiral HPLC analysis of products from enantiomerically pure precursors shows inversion (SN2) or racemization (SN1). Solvent polarity studies (e.g., rate increase in polar aprotic solvents like DMF) further support the mechanism .

Q. What advanced computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) against target proteins (e.g., kinases) identifies binding affinities. QSAR models trained on pyrazole analogs correlate substituent effects (e.g., bromoethyl chain length) with IC₅₀ values. MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns. Electrostatic potential surfaces (MEPs) derived from DFT calculations highlight nucleophilic/electrophilic regions for reactivity predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.